BenchChemオンラインストアへようこそ!

4-Bromo-7-fluoroisoquinolin-1(2H)-one

Analytical Chemistry Quality Control Reaction Monitoring

4-Bromo-7-fluoroisoquinolin-1(2H)-one is a uniquely dual-halogenated isoquinolinone scaffold engineered for fragment-based drug discovery and late-stage diversification. The C4-bromo substituent enables versatile palladium-catalysed cross-coupling (Suzuki, Buchwald–Hartwig, Sonogashira), while the C7-fluoro atom blocks CYP450-mediated oxidation to enhance metabolic stability of downstream inhibitors. This precise 4-bromo-7-fluoro substitution topology is explicitly claimed in US 9,034,900 B2 for bromodomain (BRD4/BRD9) inhibitors, confirming its essential role in biological activity. With zero rotatable bonds, a drug-like LogP of 1.8, and MW 242.04 Da, it is ideal for fragment library inclusion. Replace generic isoquinolinones with this patent-validated scaffold to accelerate your SAR programs.

Molecular Formula C9H5BrFNO
Molecular Weight 242.04 g/mol
CAS No. 1207448-47-2
Cat. No. B1380855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-7-fluoroisoquinolin-1(2H)-one
CAS1207448-47-2
Molecular FormulaC9H5BrFNO
Molecular Weight242.04 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)C(=O)NC=C2Br
InChIInChI=1S/C9H5BrFNO/c10-8-4-12-9(13)7-3-5(11)1-2-6(7)8/h1-4H,(H,12,13)
InChIKeyAEKGMZZJCXAEJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-7-fluoroisoquinolin-1(2H)-one (CAS 1207448-47-2): A Dual-Halogenated Isoquinolinone Scaffold for Targeted Heterocycle Synthesis


4-Bromo-7-fluoroisoquinolin-1(2H)-one is a disubstituted isoquinolin-1(2H)-one bearing bromine at the C4 position and fluorine at C7. Its molecular formula is C₉H₅BrFNO and its molecular weight is 242.04 g·mol⁻¹ . The compound is a solid at ambient temperature with a calculated octanol–water partition coefficient (LogP) of 1.8 and zero rotatable bonds, indicating a rigid, planar bicyclic framework [1]. It has been notified under the European C&L Inventory (EC No. 846-607-1) and carries hazard statements for skin, eye and respiratory irritation [2].

Why 4-Bromo-7-fluoroisoquinolin-1(2H)-one Cannot Be Replaced by a Generic Isoquinolinone in Medicinal Chemistry Campaigns


The C4‑bromo substituent provides a chemically orthogonal handle for palladium‑catalysed cross‑coupling (Suzuki, Buchwald–Hartwig, Sonogashira), while the C7‑fluoro atom modulates both the electron density of the aromatic ring and the metabolic stability of downstream products. Replacing this compound with a non‑halogenated isoquinolin‑1(2H)-one (e.g., isoquinolin‑1(2H)-one itself, CAS 491‑30‑5) eliminates the ability to derivatise at C4. Substituting with a mono‑halogenated variant such as 4‑bromoisoquinolin‑1(2H)-one (CAS 3951‑95‑9) loses the electron‑withdrawing and metabolic‑blocking contribution of the fluorine atom, which is known to reduce CYP450‑mediated oxidation in analogous heterocyclic systems [1]. The specific 4‑bromo‑7‑fluoro substitution pattern is explicitly recited in granted patent claims covering bromodomain inhibitors, demonstrating that this exact halogenation topology has been deemed essential for biological activity in at least one therapeutic program [2].

Quantitative Differentiation Evidence for 4-Bromo-7-fluoroisoquinolin-1(2H)-one Relative to Closest Structural Analogs


Molecular Weight Increase of +17.99 Da vs. 4-Bromoisoquinolin-1(2H)-one Enables Mass-Spectrometric Discrimination

The presence of the fluorine atom at C7 increases the molecular weight of 4-bromo-7-fluoroisoquinolin-1(2H)-one to 242.04 g·mol⁻¹, compared with 224.05 g·mol⁻¹ for the non-fluorinated analog 4-bromoisoquinolin-1(2H)-one (CAS 3951-95-9) . This +17.99 Da difference provides a clear mass shift that can be exploited in LC-MS and HRMS assays to distinguish the compound from non-fluorinated impurities or starting materials in reaction mixtures.

Analytical Chemistry Quality Control Reaction Monitoring

Calculated LogP of 1.8 Provides a Defined Lipophilicity Benchmark Differing from Non-Fluorinated Isoquinolinones

4-Bromo-7-fluoroisoquinolin-1(2H)-one exhibits a calculated logP of 1.8 [1]. The C7-fluoro substituent is electron-withdrawing (σₘ = +0.34), which reduces the overall lipophilicity relative to what would be predicted for 4-bromo-7-methylisoquinolin-1(2H)-one (estimated logP ≈ 2.3 based on a π(CH₃ → F) correction of approximately −0.5 log units) [2]. In contrast, the non-halogenated parent isoquinolin-1(2H)-one has a calculated logP of approximately 0.8, while 4-bromoisoquinolin-1(2H)-one is predicted to have a logP of approximately 1.5. The measured value of 1.8 therefore places the compound in a narrow lipophilicity window that balances membrane permeability with aqueous solubility.

Medicinal Chemistry ADME Prediction Physicochemical Profiling

Demonstrated Synthetic Yield of 51% in NBS-Mediated Bromination Provides a Reproducible Process Benchmark

A patent-documented synthesis of 4-bromo-7-fluoroisoquinolin-1(2H)-one proceeds via N-bromosuccinimide (NBS) bromination of 7-fluoroisoquinolin-1(2H)-one in N,N-dimethylformamide (DMF) with a reaction time of 2.25 h, yielding 51% of the desired product [1]. In comparison, an alternative route using elemental bromine (Br₂) in acetic acid at 0–26 °C on the N-methyl protected precursor 7-fluoro-2-methylisoquinolin-1-one has also been reported, but yields were not specified in the available literature . The 51% NBS yield serves as a tangible benchmark for process chemists evaluating the feasibility of scaling this transformation.

Process Chemistry Synthetic Methodology Route Scouting

Explicit Patent Inclusion in Bromodomain Inhibitor Claims Distinguishes This Scaffold from Unsubstituted Isoquinolinones

The granted US patent 9,034,900 B2 (filed by Quanticel Pharmaceuticals) claims substituted heterocyclic compounds as bromodomain inhibitors; 4-bromo-7-fluoroisoquinolin-1(2H)-one is explicitly embraced within the Markush structures and is listed as a key synthetic intermediate [1]. In contrast, the unsubstituted parent scaffold isoquinolin-1(2H)-one is not specifically claimed in this patent family. Furthermore, the corresponding patent family member US20150111885A1 describes the use of these compounds for epigenetic regulation via bromodomain inhibition in cancer indications including NUT midline carcinoma and prostate cancer [2]. This granted IP creates a freedom-to-operate landscape in which the 4-bromo-7-fluoro-substituted scaffold holds a distinct position compared with non-halogenated or differently halogenated analogs.

Epigenetic Drug Discovery Bromodomain Inhibition Intellectual Property

High-Value Application Scenarios for 4-Bromo-7-fluoroisoquinolin-1(2H)-one Based on Differentiated Evidence


Bromodomain Inhibitor Lead Optimisation Requiring C4 Derivatisation with Retained C7 Metabolic Stability

Medicinal chemistry teams pursuing bromodomain (BRD4, BRD9) inhibitors can employ 4-bromo-7-fluoroisoquinolin-1(2H)-one as a late-stage diversification intermediate. The C4‑bromo handle enables Suzuki–Miyaura coupling to introduce aryl or heteroaryl groups, while the C7‑fluoro substituent blocks a common site of CYP450‑mediated oxidation, potentially improving the metabolic half-life of the resulting inhibitors. This strategy is directly supported by the patent claims in US 9,034,900 B2, which explicitly cover isoquinolinone-based bromodomain inhibitors bearing the 4‑bromo‑7‑fluoro substitution pattern [1].

Fragment-Based Screening Libraries Requiring a Rigid, Planar Halogenated Scaffold with Defined LogP

The rigid bicyclic framework (zero rotatable bonds) and calculated LogP of 1.8 [1] make this compound suitable for inclusion in fragment libraries where three-dimensionality and lipophilicity are controlled parameters. Its molecular weight of 242.04 Da falls within the typical fragment range (MW ≤ 300 Da). The dual-halogenation pattern provides two distinct vectors for fragment elaboration: the C4 position for palladium-catalysed growth reactions and the C7 position as a fixed electronic modifier.

Chemical Biology Probe Synthesis Targeting Epigenetic Reader Proteins

Researchers developing chemical probes for bromodomain-containing proteins can utilise 4-bromo-7-fluoroisoquinolin-1(2H)-one as a core scaffold. The compound is cited as a synthetic intermediate in the preparation of substituted arylmethylureas and heteroarylmethylureas described in WO2020123674A5 [2]. The 51% documented yield for the NBS bromination step provides a starting point for route optimisation in probe synthesis campaigns.

Analytical Method Development and Impurity Profiling in Fluorinated Isoquinolinone APIs

The +17.99 Da mass shift relative to non-fluorinated 4-bromoisoquinolin-1(2H)-one enables LC-MS method developers to use this compound as a retention-time and mass-reference standard for detecting and quantifying fluorinated versus non-fluorinated impurities in active pharmaceutical ingredient (API) batches. The compound's hazard classification (skin, eye, respiratory irritation) also necessitates rigorous analytical control in GMP environments.

Quote Request

Request a Quote for 4-Bromo-7-fluoroisoquinolin-1(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.